MIC90 Against Streptococcus pneumoniae: Cefditoren vs. Cefdinir, Cefcapene, Cefteram, and Amoxicillin-Clavulanate
Cefditoren (CDTR), the active moiety of cefditoren pivoxil, demonstrates superior in vitro potency against pediatric clinical isolates of Streptococcus pneumoniae (n=50 strains) compared to other oral cephalosporins and amoxicillin-clavulanate. MIC90 values establish a clear potency hierarchy: cefditoren exhibits an MIC90 of 0.5 μg/mL, representing 2-fold greater potency than cefteram (CFTM) and cefcapene (CFPN) at 1 μg/mL, 4-fold greater than amoxicillin-clavulanate (CVA/AMPC) at 2 μg/mL, and 16-fold greater than cefdinir (CFDN) at 8 μg/mL [1]. This quantitative differentiation is clinically meaningful for respiratory tract infection therapy selection, particularly where S. pneumoniae is a predominant pathogen. The rigorous impurity control enabled by N-Methyl Pivalate-Cefditoren Pivoxil reference standards ensures that manufactured cefditoren pivoxil drug substance reliably achieves this antimicrobial potency without contamination by potency-compromising impurities.
| Evidence Dimension | MIC90 against Streptococcus pneumoniae |
|---|---|
| Target Compound Data | 0.5 μg/mL (cefditoren) |
| Comparator Or Baseline | Cefteram 1 μg/mL; Cefcapene 1 μg/mL; Amoxicillin-clavulanate 2 μg/mL; Cefdinir 8 μg/mL |
| Quantified Difference | 2-fold vs. cefteram/cefcapene; 4-fold vs. amoxicillin-clavulanate; 16-fold vs. cefdinir |
| Conditions | 50 pediatric clinical isolates (2012-2015), Japan |
Why This Matters
Demonstrates why impurity standards for cefditoren pivoxil are essential for maintaining the antimicrobial potency that differentiates this cephalosporin from its less potent in-class alternatives.
- [1] In vitro examination of the usefulness of high-dose cefteram pivoxil fine granules. The Japanese Journal of Antibiotics, 2017, 70(5): 231-240. View Source
